molecular formula C3H2F6O2S B13537041 2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride

Cat. No.: B13537041
M. Wt: 216.10 g/mol
InChI Key: DGUGNGIXAZWDEJ-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C3H2F5O2S. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique chemical properties to the compound, making it valuable in both industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride with fluoride sources under controlled conditions . The reaction typically requires anhydrous conditions and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

On an industrial scale, the compound is often produced through electrochemical fluorination processes. This method involves the anodic fluorination of sulfolane derivatives, which results in the formation of the desired sulfonyl fluoride compound .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, phenoxides, and enolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Basic hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide solutions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Aryl Sulfonates: Formed from the reaction with phenoxides.

    Alkenyl Sulfonates: Formed from the reaction with enolates.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride exerts its effects involves the formation of strong covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group acts as an electrophile, facilitating the substitution reactions with nucleophiles. This reactivity is primarily due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the sulfonyl group .

Comparison with Similar Compounds

Similar Compounds

    Nonafluorobutanesulfonyl Fluoride:

    Trifluoromethanesulfonyl Fluoride: Known for its use in triflation reactions, it is another sulfonyl fluoride with high reactivity.

Uniqueness

2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of five fluorine atoms on the propane backbone makes it highly reactive and suitable for specialized applications in both research and industry.

Properties

Molecular Formula

C3H2F6O2S

Molecular Weight

216.10 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride

InChI

InChI=1S/C3H2F6O2S/c4-2(5,3(6,7)8)1-12(9,10)11/h1H2

InChI Key

DGUGNGIXAZWDEJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)S(=O)(=O)F

Origin of Product

United States

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